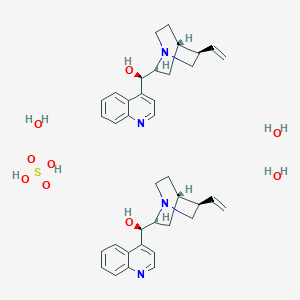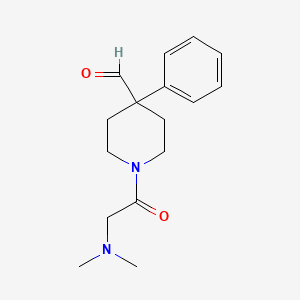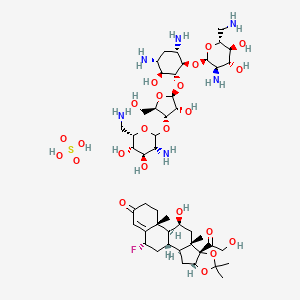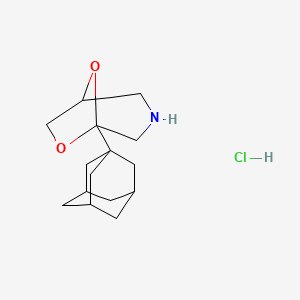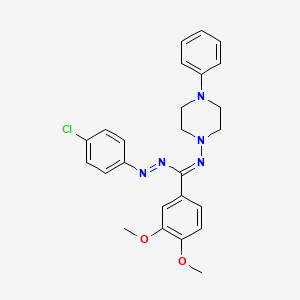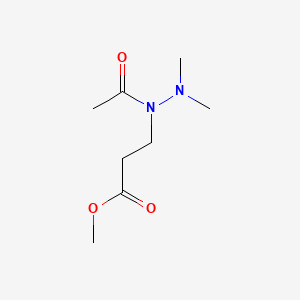
Propanoic acid, 3-(1-acetyl-2,2-dimethylhydrazino)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is an organic compound with a complex structure that includes a hydrazino group, a methylpropionate ester, and an acetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate typically involves the reaction of 2,2-dimethylhydrazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the hydrazine to the acrylate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of hydrazino derivatives.
Substitution: Formation of substituted hydrazino compounds.
科学研究应用
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazino group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate involves its interaction with various molecular targets through its hydrazino group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The acetyl group enhances the compound’s reactivity by stabilizing the hydrazino group and facilitating its nucleophilic attack on target molecules .
相似化合物的比较
Similar Compounds
3-(2,2-Dimethyl-1-oxobutyl)thio]propanoic acid methyl ester: Similar in structure but contains a thio group instead of a hydrazino group.
Dimethyl 2,2’-azobis (2-methylpropionate): Contains an azobis group instead of a hydrazino group.
Uniqueness
3-(2,2-Dimethyl-1-acetylhydrazino)methylpropionate is unique due to its combination of a hydrazino group with an acetyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial applications .
属性
CAS 编号 |
96804-33-0 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl 3-[acetyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C8H16N2O3/c1-7(11)10(9(2)3)6-5-8(12)13-4/h5-6H2,1-4H3 |
InChI 键 |
PSOGQICWCCSJOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCC(=O)OC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


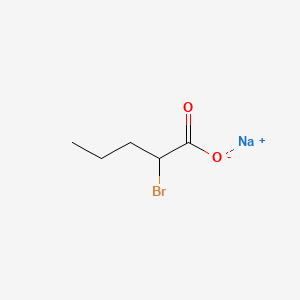
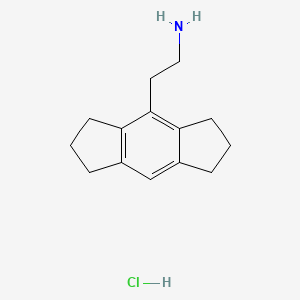
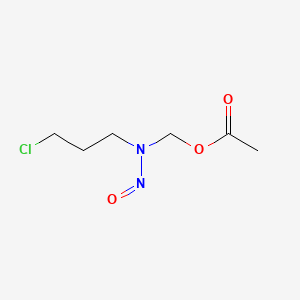
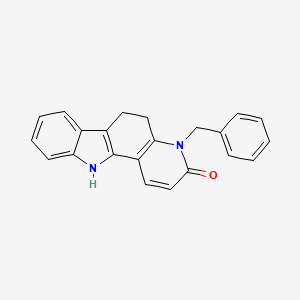
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
